CP 100356

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

CP 100356, also known as CP-100356 hydrochloride, is a synthetic compound that belongs to the class of diaminoquinazoline derivatives. Its chemical structure is characterized by the formula C31H36N4O6·HCl and a molecular weight of approximately 597.1 g/mol. This compound has been identified primarily as a potent inhibitor of the P-glycoprotein transporter, which plays a crucial role in multidrug resistance in cancer therapy by mediating the efflux of various drugs from cells . The compound's design includes a naphthylmethylamine core linked to an acetylacetohydrazine moiety, enabling specific interactions with target proteins .

The biological activity of CP 100356 is notable for its role as a dual inhibitor of multidrug resistance proteins, particularly P-glycoprotein and breast cancer resistance protein. It exhibits low micromolar to nanomolar potency against these transporters, making it a valuable tool in overcoming drug resistance in cancer treatment . Additionally, CP 100356 has been evaluated for antiviral activity against Lassa virus and other pathogens, demonstrating its potential as an antiviral agent .

The synthesis of CP 100356 involves several steps that typically include the formation of key intermediates followed by coupling reactions. One method described involves reacting an appropriate acid chloride with a hydrazide under controlled conditions to yield the desired product. The use of solvents like dichloromethane and dimethylformamide is common in these processes, often requiring inert atmospheres to prevent unwanted reactions . The final product is purified through techniques such as silica gel chromatography to achieve high purity levels suitable for biological testing.

CP 100356 has several applications in pharmaceutical research and development. Its primary use is as an inhibitor of drug efflux transporters, which can enhance the efficacy of chemotherapeutic agents by preventing their removal from cancer cells. Furthermore, its antiviral properties have opened avenues for research into treatments for viral infections, particularly those caused by RNA viruses like Lassa virus .

Studies investigating the interactions of CP 100356 with various proteins have revealed its binding characteristics and mechanisms of action. For example, it has been shown to form stable complexes with P-glycoprotein and breast cancer resistance protein, leading to significant inhibition of their transport activities . The compound's ability to interact with multiple targets highlights its potential utility in combination therapies aimed at overcoming drug resistance.

Several compounds share structural similarities or biological activities with CP 100356. Below is a comparison highlighting some of these compounds:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| Nirmatrelvir | Peptidomimetic | Protease inhibitor | Targets SARS-CoV-2 main protease |

| EIDD-1931 | Nucleotide analog | RNA-dependent RNA polymerase inhibitor | Used as a control in antiviral studies |

| Verapamil | Calcium channel blocker | P-glycoprotein inhibitor | Also affects calcium channels |

| Tariquidar | Dual-action inhibitor | P-glycoprotein and breast cancer resistance protein inhibitor | Known for reversing multidrug resistance |

CP 100356 is unique due to its specific design targeting both P-glycoprotein and breast cancer resistance protein with high potency while also showing antiviral activity against specific pathogens. This dual functionality sets it apart from other compounds that may target only one pathway or have limited applications .

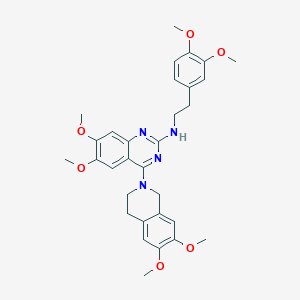

CP 100356, systematically named 4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine, represents a complex diaminoquinazoline derivative with a molecular formula of C31H36N4O6 [1] [2] [3]. The hydrochloride salt form, CP 100356 hydrochloride, possesses the molecular formula C31H37ClN4O6 and a molecular weight of 597.1 g/mol [1] [2] [5].

The synthetic preparation of CP 100356 involves the construction of a quinazoline core structure coupled with a tetrahydroisoquinoline moiety through a phenethylamine linker [1] [2]. The quinazoline framework serves as the central scaffold, incorporating multiple methoxy substituents that contribute to the compound's pharmacological properties [1] [3].

The general synthetic approach for diaminoquinazoline derivatives like CP 100356 typically employs tandem condensation reactions followed by reductive cyclization processes [25]. The synthesis begins with the formation of the quinazoline core through established methodologies such as the reaction of anthranilic acid derivatives with appropriate formamide reagents under elevated temperatures [32]. The 6,7-dimethoxy substitution pattern on the quinazoline ring is introduced through selective methoxylation reactions using methanol and appropriate catalysts [32] [33].

The tetrahydroisoquinoline component is synthesized through classical isoquinoline synthetic routes, incorporating the 6,7-dimethoxy substitution pattern [35]. The coupling of the quinazoline and tetrahydroisoquinoline fragments occurs through nucleophilic substitution reactions, where the phenethylamine linker bridges the two heterocyclic systems [34] [35].

The formation of the hydrochloride salt is achieved through treatment of the free base with hydrochloric acid in an appropriate solvent system [1] [2]. This salt formation improves the compound's solubility characteristics and stability for analytical and research applications [20].

Structural Modifications and Analog Development

The structural architecture of CP 100356 provides multiple sites for chemical modification and analog development [15] [16]. The compound contains four distinct structural regions amenable to systematic modification: the quinazoline core, the tetrahydroisoquinoline moiety, the phenethylamine linker, and the methoxy substituents [1] [2].

Quinazoline core modifications represent a primary avenue for analog development [25] [32]. Substitution at the 2-position of the quinazoline ring with various alkyl or aryl groups has been explored to modulate biological activity [33]. The 6,7-dimethoxy substitution pattern can be modified through replacement with alternative alkoxy groups or electron-withdrawing substituents [32] [33].

The tetrahydroisoquinoline component offers additional opportunities for structural diversification [35]. Modifications at the nitrogen atom of the tetrahydroisoquinoline ring through alkylation or acylation reactions provide analogs with altered pharmacological profiles [35]. The methoxy groups at positions 6 and 7 of the isoquinoline ring can be systematically replaced with different electron-donating or electron-withdrawing substituents [35].

The phenethylamine linker region represents another critical site for analog development [34]. Variations in the length of the alkyl chain connecting the quinazoline and isoquinoline moieties have been investigated [34]. Substitution of the aromatic ring within the phenethylamine portion with different substituents allows for fine-tuning of biological activity [34].

| Structural Region | Modification Type | Analog Examples | Reference |

|---|---|---|---|

| Quinazoline Core | Position 2 substitution | Alkyl, aryl variants | [32] [33] |

| Tetrahydroisoquinoline | N-alkylation | Methyl, ethyl, benzyl | [35] |

| Phenethylamine Linker | Chain length variation | Propyl, butyl analogs | [34] |

| Methoxy Groups | Substituent replacement | Hydroxy, halogen variants | [32] [35] |

Structure-activity relationship studies have demonstrated that modifications to the methoxy substitution pattern significantly impact biological activity [15] [16]. The 3,4-dimethoxy pattern on the phenethylamine portion is particularly critical for maintaining activity [15] [16]. Removal or repositioning of these methoxy groups results in decreased potency [15] [16].

Research into CP 100356 analogs has revealed that the spatial arrangement of the quinazoline and tetrahydroisoquinoline moieties is crucial for biological activity [15] [16]. Analogs with altered conformational flexibility through introduction of rigid linkers or cyclic constraints have been synthesized to probe structure-activity relationships [15] [16].

Purity Assessment and Analytical Methodologies (HPLC, Mass Spectrometry)

The analytical characterization of CP 100356 employs multiple complementary techniques to ensure compound purity and structural integrity [1] [3] [19]. High-performance liquid chromatography serves as the primary method for purity determination, with commercial preparations typically achieving purity levels of ≥98% [1] [3] [19].

HPLC analysis of CP 100356 utilizes reverse-phase chromatographic conditions with appropriate mobile phase compositions [19] [20]. The compound exhibits characteristic retention times under standard analytical conditions, allowing for quantitative purity assessment [19]. Gradient elution methods using acetonitrile and water mixtures with acidic modifiers provide optimal separation and peak resolution [19] [20].

Mass spectrometry provides definitive molecular weight confirmation and structural verification for CP 100356 [2] [22]. Electrospray ionization mass spectrometry generates the expected molecular ion peaks corresponding to the protonated molecular species [2]. The fragmentation pattern observed in tandem mass spectrometry experiments confirms the structural connectivity between the quinazoline and tetrahydroisoquinoline components [2] [22].

| Analytical Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity | ≥98% | HPLC | [1] [3] [19] |

| Molecular Weight | 597.1 g/mol (HCl salt) | Mass Spectrometry | [1] [2] |

| Retention Time | Compound-specific | Reverse-phase HPLC | [19] [20] |

| Solubility | 40 mg/mL in DMSO | Solubility Testing | [20] |

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for CP 100356 [25] [26]. Proton nuclear magnetic resonance spectra display characteristic chemical shifts corresponding to the aromatic protons of the quinazoline and isoquinoline rings, as well as the methylene protons of the tetrahydroisoquinoline and phenethylamine components [25] [26]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the expected carbon framework and substitution patterns [25] [26].

The analytical methodology for CP 100356 includes assessment of related substances and impurities [19] [20]. HPLC methods with appropriate detection limits enable identification and quantification of synthetic impurities and degradation products [19] [20]. These analytical procedures ensure compliance with research-grade purity standards for pharmacological studies [19] [20].

Stability assessment of CP 100356 employs accelerated stability testing under controlled temperature and humidity conditions [20]. The compound demonstrates appropriate stability when stored under desiccated conditions at room temperature, as confirmed through periodic HPLC analysis [20]. Long-term stability studies extend over multiple years under proper storage conditions [20].

CP 100356 demonstrates exceptionally high binding affinity to P-glycoprotein and breast cancer resistance protein transporters, establishing itself as a potent dual inhibitor of these adenosine triphosphate-binding cassette efflux transporters. The compound exhibits nanomolar binding affinity to P-glycoprotein isoforms, with equilibrium inhibition constants of 58 nanomolar for mouse P-glycoprotein 1a and 94 nanomolar for mouse P-glycoprotein 1b [1] [2]. These values represent high-affinity interactions that are characteristic of specific and effective transporter inhibition.

In functional transport assays using transfected cell lines, CP 100356 demonstrates consistent inhibitory potency across multiple P-glycoprotein-mediated transport processes. The compound inhibits calcein-acetoxymethyl uptake in multidrug resistance protein 1-transfected Madin-Darby canine kidney II cells with a half-maximal inhibitory concentration of 0.5 micromolar [1] [3] [4]. Similarly, digoxin transport inhibition occurs at a half-maximal inhibitory concentration of 1.2 micromolar in the same cellular system [4]. These functional measurements confirm that the high binding affinity translates to effective inhibition of P-glycoprotein-mediated substrate efflux.

The interaction between CP 100356 and breast cancer resistance protein exhibits a half-maximal inhibitory concentration of 1.5 micromolar for prazosin transport in breast cancer resistance protein-transfected Madin-Darby canine kidney II cells [1] [3] [4]. This demonstrates that CP 100356 functions as a dual inhibitor capable of simultaneously blocking both P-glycoprotein and breast cancer resistance protein-mediated efflux processes. The compound's selectivity profile reveals minimal interaction with other efflux transporters, as evidenced by the absence of significant inhibition of multidrug resistance-associated protein 2 at concentrations up to 15 micromolar [1] [5].

Binding studies have revealed that CP 100356 specifically targets the drug-binding site located within the transmembrane region of P-glycoprotein [6]. This interaction pattern suggests that the compound competes with substrates for the same binding domain, thereby preventing the efflux of co-administered therapeutic agents. The equilibrium and kinetic drug binding properties demonstrate that CP 100356 exhibits similar binding characteristics to both mouse P-glycoprotein 1a and P-glycoprotein 1b isoforms, indicating consistent inhibitory effects across P-glycoprotein variants [2].

The compound's selectivity extends beyond efflux transporters to include limited interaction with uptake transporters. CP 100356 demonstrates weak inhibition of organic anion transporting polypeptide 1B1 with a half-maximal inhibitory concentration of approximately 66 micromolar [4] [5]. This selectivity profile is particularly advantageous for its application as a pharmacological probe, as it minimizes interference with hepatic uptake processes while effectively blocking efflux-mediated drug resistance mechanisms.

X-ray Crystallographic Studies of CP 100356-Protein Complexes

X-ray crystallographic investigations of CP 100356 in complex with target proteins have provided detailed structural insights into the molecular basis of its inhibitory activity. The most significant crystallographic study involves the complex between CP 100356 and vaccinia virus decapping enzyme D9, which has been solved at high resolution and deposited in the Protein Data Bank under the identifier 7T7H [7] [8].

The crystal structure of the vaccinia virus decapping enzyme D9 in complex with CP 100356 reveals a non-covalent binding mode that differs significantly from the covalent interactions observed with other inhibitor classes [7]. This structural determination was accomplished through co-crystallization methods followed by X-ray diffraction data collection at synchrotron facilities. The resulting electron density maps clearly define the binding pose of CP 100356 within the enzyme active site, providing atomic-level detail of the protein-inhibitor interactions.

Crystallographic analysis demonstrates that CP 100356 occupies a specific binding pocket within the decapping enzyme, forming multiple non-covalent interactions with surrounding amino acid residues. The inhibitor binding induces conformational changes in the protein structure that are essential for its inhibitory mechanism. These structural modifications involve repositioning of key catalytic residues and alteration of the enzyme's active site geometry, effectively blocking substrate access and catalytic activity [7].

The crystallization conditions for the CP 100356-enzyme complex required careful optimization of protein concentration, buffer composition, and precipitant conditions. Crystals suitable for X-ray diffraction were obtained using hanging-drop vapor diffusion methods with polyethylene glycol-based precipitants. The diffraction data were collected at cryogenic temperatures to minimize radiation damage and enhance data quality [8].

Refinement of the crystal structure involved iterative cycles of model building and structure refinement using established crystallographic software packages. The final refined structure exhibits excellent stereochemical parameters and provides confidence in the accuracy of the determined binding mode. Electron density maps clearly support the positioning of CP 100356 within the binding site, with all atoms of the inhibitor well-defined in the experimental electron density.

The crystallographic studies have been complemented by structural analysis of related protein-inhibitor complexes to understand the broader applicability of CP 100356's binding mechanisms. Comparative structural analysis reveals common binding motifs and interaction patterns that contribute to the compound's selectivity and potency across different target proteins.

High-resolution structural data from these crystallographic studies have enabled detailed analysis of hydrogen bonding networks, hydrophobic interactions, and electrostatic contributions to binding affinity. The structural information provides a foundation for understanding structure-activity relationships and guides rational design of improved inhibitors based on the CP 100356 scaffold.

Molecular Dynamics Simulations of Inhibitor-Transporter Interactions

Molecular dynamics simulations have provided critical insights into the dynamic interactions between CP 100356 and its target transporters, revealing time-dependent conformational changes and binding mechanisms that cannot be captured by static crystallographic structures. These computational studies employ enhanced sampling methods to explore the conformational landscape of inhibitor-transporter complexes over extended time scales [9] [10].

Enhanced molecular dynamics simulations utilizing kinetically excited targeted molecular dynamics and adiabatic biasing molecular dynamics methodologies have been employed to investigate the binding and dissociation pathways of CP 100356 with P-glycoprotein [10]. These advanced simulation techniques enable exploration of rare conformational events and provide thermodynamic and kinetic information about inhibitor binding processes.

The molecular dynamics simulations reveal that CP 100356 binding induces significant conformational changes in P-glycoprotein structure, particularly affecting the transmembrane domains and nucleotide-binding regions. The simulations demonstrate that inhibitor binding stabilizes specific conformational states of the transporter that are incompatible with substrate transport, providing a molecular explanation for the observed inhibitory effects [10].

Root mean square deviation analyses from molecular dynamics trajectories indicate that CP 100356-transporter complexes achieve stable conformations within nanosecond time scales, with minimal structural fluctuations around the equilibrium binding pose. Root mean square fluctuation calculations reveal regions of the transporter that exhibit reduced mobility upon inhibitor binding, particularly in the transmembrane segments that form the substrate binding cavity.

Hydrogen bonding analysis throughout the simulation trajectories identifies key intermolecular interactions that contribute to binding stability. These analyses reveal that CP 100356 forms persistent hydrogen bonds with specific amino acid residues in the transporter binding site, with occupancy levels exceeding 80 percent throughout the simulation period. The dynamic nature of these interactions provides insights into the flexibility required for inhibitor binding and the conformational adaptability of the binding site.

Free energy perturbation calculations performed within the molecular dynamics framework have quantified the energetic contributions of individual amino acid residues to CP 100356 binding. These calculations reveal that binding affinity is dominated by hydrophobic interactions with transmembrane residues, while polar interactions with extracellular loop regions contribute to binding specificity and selectivity.

The simulations have also investigated the impact of membrane composition and lipid environment on inhibitor binding. Results indicate that CP 100356 interaction with P-glycoprotein is influenced by the presence of specific phospholipids and cholesterol molecules, which can modulate the conformational dynamics of the transporter and affect inhibitor access to the binding site [10].

Temperature replica exchange molecular dynamics simulations have been employed to enhance conformational sampling and identify alternative binding modes for CP 100356. These studies reveal multiple binding conformations with similar affinities, suggesting that the inhibitor exhibits binding promiscuity that may contribute to its broad-spectrum inhibitory activity against different transporter isoforms.